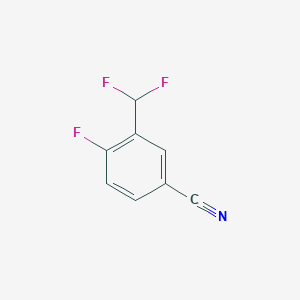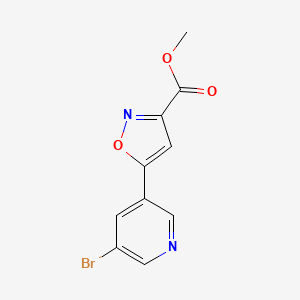
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydronaphthalene core, substituted with nitro and carboxylic acid groups, and four methyl groups at specific positions.
Preparation Methods
The synthesis of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a tetramethyl-substituted naphthalene derivative, followed by carboxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of pharmaceuticals or as probes in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular processes. The carboxylic acid group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar compounds include other tetrahydronaphthalene derivatives, such as:
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine: Differing by the presence of an amine group instead of a nitro group.
5,6,7,8-Tetrahydro-2-naphthol: Featuring a hydroxyl group instead of a nitro group.
The uniqueness of 5,5,8,8-Tetramethyl-3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-3-nitro-6,7-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2)5-6-15(3,4)11-8-12(16(19)20)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
OPBWMDPTIDVXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)[N+](=O)[O-])C(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)






